Pent-2-en-1-yl but-2-enoate
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Overview
Description
Pent-2-en-1-yl but-2-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated system where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-2-en-1-yl but-2-enoate typically involves esterification reactions. One common method is the reaction between pent-2-en-1-ol and but-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of microreactors also allows for more sustainable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Pent-2-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: But-2-enoic acid and pent-2-en-1-ol.
Reduction: Pent-2-en-1-ol and but-2-en-1-ol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Pent-2-en-1-yl but-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its interactions with biological macromolecules such as DNA.
Medicine: Investigated for potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pent-2-en-1-yl but-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
But-1-en-1-yl pent-2-enoate: Similar structure but different positional isomers.
Pent-2-en-1-yl benzoate: Contains a benzoate ester instead of a but-2-enoate ester.
Uniqueness
Pent-2-en-1-yl but-2-enoate is unique due to its specific ester and alkene functionalities, which confer distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
96397-93-2 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
pent-2-enyl but-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-8-11-9(10)7-4-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
JNGBIKCTNRIAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCOC(=O)C=CC |
Origin of Product |
United States |
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